![molecular formula C20H16N2O4 B5614605 N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide](/img/structure/B5614605.png)
N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide often involves acrylate reactions. For instance, the reaction of ethyl 3-aryl-2-nitroacrylate with toluene in the presence of titanium tetrachloride yields various hydroxy-arylaldehydes and oxazine derivatives, showcasing the reactivity of nitroacrylates in synthesizing complex molecules (Hirotani & Zen, 1994).
Molecular Structure Analysis
The characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a similar structural framework, has been achieved through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of these compounds has been elucidated, revealing the conformation and arrangement of molecules in the solid state (Özer et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving acrylamide derivatives demonstrate a range of functionalities and reactivities. For example, the synthesis and characterization of N-(4-nitrophenyl)acrylamide show the compound's potential in forming chemically bonded adducts, which could be significant in biomedical research due to its reactivity descriptors and cytotoxicity analysis on HeLa cell lines (Tanış et al., 2019).
Physical Properties Analysis
The physical properties of compounds similar to N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide, such as poly(N,N-bis(2-methoxyethyl)acrylamide), reveal their thermoresponsive behavior in aqueous solutions, which is crucial for understanding their solubility, phase transitions, and potential applications in polymer science (Hechenbichler et al., 2020).
Chemical Properties Analysis
The enzymatic hydrolysis of specific substrate groups attached to acrylamide or acrylic acid co-polymers demonstrates the chemical versatility and reactivity of acrylamide derivatives. Studies on the chymotrypsin-catalyzed hydrolysis highlight the influence of polymer backbone proximity on reaction rates and product formation, providing insights into the compound's chemical properties and potential for tailored chemical modifications (Fu & Morawetz, 1976).
properties
IUPAC Name |
(E)-N-(2-methoxy-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-26-19-11-10-16(22(24)25)13-18(19)21-20(23)12-9-15-7-4-6-14-5-2-3-8-17(14)15/h2-13H,1H3,(H,21,23)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIGEDZHCISNPC-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.